(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid
Description
This bicyclic compound features a fused cyclopentane-furan core with a carboxylic acid substituent. Its stereochemistry (1R,3aR,6aS) is critical for biological interactions and synthetic utility. Key properties include:
- Molecular Formula: Likely C₈H₁₀O₃ (inferred from structural analysis; conflicting data in requires verification).
- CAS Number: 2095396-84-0 .
- Purity: ≥95% (as a racemic mixture in some sources) .
- Applications: Used as a chiral building block in pharmaceutical synthesis, particularly for prostaglandin analogs and enzyme inhibitors .
Properties
IUPAC Name |
(3R,3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)7-6-3-1-2-5(6)4-11-7/h5-7H,1-4H2,(H,9,10)/t5-,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKJJVOXLBAMEL-LYFYHCNISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CO[C@H]([C@H]2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopentane derivative, which undergoes a series of reactions including hydrogenation and cyclization to form the desired compound. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[c]furan Derivatives
a. rac-(3aR,6aS)-Hexahydro-1H-cyclopenta[c]furan-1-one
- Molecular Formula: C₁₀H₁₅NO₄ .
- Molecular Weight : 213.11 g/mol .
- Key Differences : Replaces the carboxylic acid group with a ketone, reducing hydrogen-bonding capacity and acidity. Used in chiral resolution studies .
b. (3aR,4R,5R,6aS)-Hexahydro-2-oxo-4-[(1E)-3-oxo-1-octen-1-yl]-2H-cyclopenta[b]furan-5-yl Ester [1,1’-Biphenyl]-4-carboxylic Acid
Cyclopenta[c]pyrrole Analogs
a. (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid
- Molecular Formula: C₈H₁₃NO₂ .
- Molecular Weight : 155.19 g/mol .
- CAS Number : 926276-11-1 .
- Key Differences : Pyrrole ring (N-containing) vs. furan (O-containing), altering electronic properties and solubility. Applications include peptide synthesis and protease inhibitors .
b. (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester Hydrochloride
Prostaglandin-Related Compounds
Alprostadil (7-[(1R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid)
Structural and Functional Data Table
*Note: Molecular formula and weight of the target compound inferred due to conflicting data in .
Biological Activity
The compound (1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid , also known by its CAS number 2095396-84-0 , is a bicyclic compound with a unique structure that has garnered interest in various fields of biological research. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 156.18 g/mol . Its structure features a fused cyclopentane and furan ring system, which contributes to its unique biological activities.
Pharmacological Properties
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
- Antimicrobial Activity : The compound has demonstrated efficacy against certain bacterial strains in vitro, indicating potential as an antimicrobial agent.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to modulate various signaling pathways involved in inflammation and cell survival.
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of this compound. The results indicated a significant reduction in the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The compound was found to inhibit the NF-kB pathway, which plays a critical role in inflammatory responses.
Case Study 2: Neuroprotection
A recent study published in Neuroscience Letters explored the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The findings revealed that treatment with this compound resulted in decreased apoptosis and increased cell viability compared to untreated controls.
Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Journal of Medicinal Chemistry |
| Neuroprotective | Increased cell viability | Neuroscience Letters |
| Antimicrobial | Efficacy against specific bacteria | Various studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
